molecular formula C19H16N6OS B294664 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

カタログ番号 B294664
分子量: 376.4 g/mol
InChIキー: FLVURSMTZRMUEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole, also known as TMB-PSB, is a novel benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMB-PSB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

作用機序

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and its downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting PTP1B, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has a high binding affinity for PTP1B and is selective for this enzyme, which reduces the risk of off-target effects.

実験室実験の利点と制限

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for PTP1B, which makes it an ideal tool for studying the role of PTP1B in disease pathogenesis. However, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.

将来の方向性

For 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole research include the development of more potent and selective PTP1B inhibitors, the investigation of the role of PTP1B in other diseases, and the evaluation of the safety and efficacy of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole in human clinical trials. Additionally, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be used as a lead compound for the development of new drugs with improved pharmacological properties.

合成法

The synthesis of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves a multistep process that starts with the reaction of 2-methylphenol with 1,2,4-triazole-3-thiol to form 2-methylthio-1,2,4-triazole. This intermediate is then reacted with 2-chloromethylphenyl ether to form 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol. The final step involves the reaction of 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol with 4-iodo-1H-benzimidazole in the presence of potassium carbonate to form 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

科学的研究の応用

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been extensively studied for its potential applications in the treatment of diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling, and its inhibition by 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.

特性

分子式

C19H16N6OS

分子量

376.4 g/mol

IUPAC名

3-(benzimidazol-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-13-6-2-5-9-16(13)26-11-18-23-25-17(21-22-19(25)27-18)10-24-12-20-14-7-3-4-8-15(14)24/h2-9,12H,10-11H2,1H3

InChIキー

FLVURSMTZRMUEQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

正規SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。